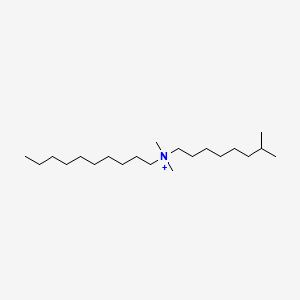
2-Methylpentyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpentyl methacrylate is an organic compound with the molecular formula C10H18O2. It is an ester derived from methacrylic acid and 2-methylpentanol. This compound is known for its applications in the production of polymers and copolymers, which are used in various industrial and commercial products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpentyl methacrylate typically involves the esterification of methacrylic acid with 2-methylpentanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize reactive distillation techniques to enhance the efficiency of the reaction and to separate the product from the reaction mixture. The use of heterogeneous catalysts, such as ion-exchange resins, can also improve the yield and selectivity of the esterification process .
化学反応の分析
Types of Reactions
2-Methylpentyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to methacrylic acid and 2-methylpentanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-methylpentanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
科学的研究の応用
2-Methylpentyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of dental materials and bone cements.
Industry: Used in the production of coatings, adhesives, and sealants
作用機序
The mechanism of action of 2-Methylpentyl methacrylate primarily involves its polymerization to form high molecular weight polymers. The methacrylate group undergoes free radical polymerization, initiated by thermal or photochemical means, leading to the formation of polymer chains. These polymers can interact with various substrates, providing mechanical strength, adhesion, and other desired properties .
類似化合物との比較
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Hexyl methacrylate
Comparison
2-Methylpentyl methacrylate is unique due to its branched alkyl group, which imparts different physical and chemical properties compared to its linear counterparts. This branching can influence the polymerization behavior, resulting in polymers with distinct mechanical and thermal properties. Additionally, the branched structure can affect the solubility and compatibility of the resulting polymers with other materials .
特性
CAS番号 |
93858-01-6 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2-methylpentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-6-9(4)7-12-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3 |
InChIキー |
GDQZDVVGPJKEKV-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)COC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


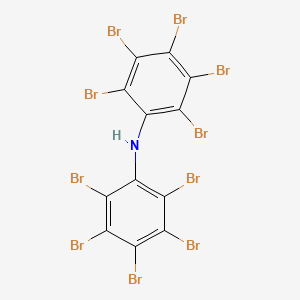
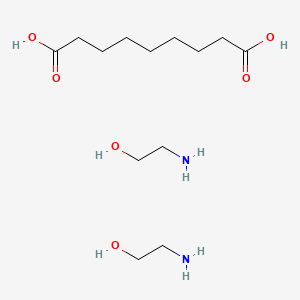
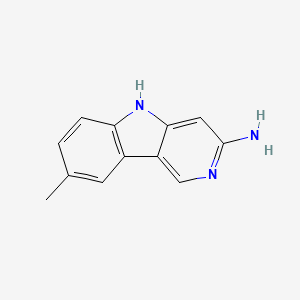
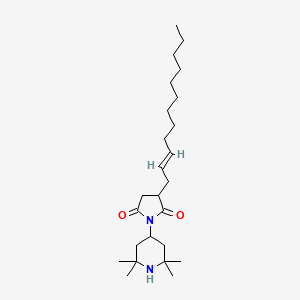
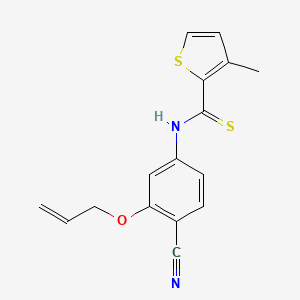
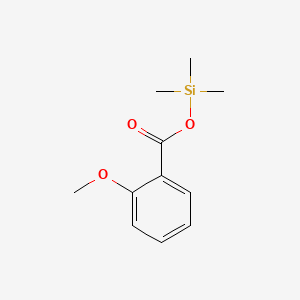



![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
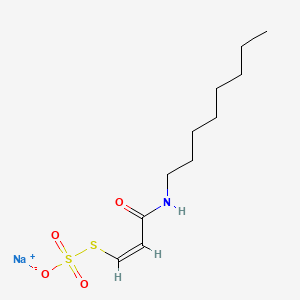
![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
